![molecular formula C19H24FN11O5S2 B1668660 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)((fluoromethoxy)imino)acetyl)amino)-3-((E)-((imino-1-piperazinylmethyl)methylhydrazono)methyl)-8-oxo-, (6R,7R)- CAS No. 635292-67-0](/img/structure/B1668660.png)
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)((fluoromethoxy)imino)acetyl)amino)-3-((E)-((imino-1-piperazinylmethyl)methylhydrazono)methyl)-8-oxo-, (6R,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB-181963, formerly known as CAB-175, is a novel cephalosporin. CB-181963 shows excellent activity against MRSA strains resistant to other cephalosporins in both planktonic and biofilm cultures.CB-181963 is a potent antistaphylococcal agent with better activity against MRSA than other cephalosporins. The anti-MRSA activity is correlated with elevated binding to PBP2a. CB-181963 may have a role in the treatment of staphylococcal infections, including those caused by MRSA and in the prophylaxis of biofilm-associated MSSA and MRSA infections.
Wissenschaftliche Forschungsanwendungen
Crystallization and Morphology
The cephalosporin antibiotic, specifically referenced in your query, has been studied for its crystallization properties. Machiya et al. (2008) focused on the production of spherical agglomerates of cephalosporin antibiotic crystals to develop drugs for injection. Their research indicated that the morphology of these agglomerates depends on factors like super-saturation ratio and the presence of seed crystals. They achieved spherical agglomerates with good filtration properties, composed of uniformly lengthed rod-shape crystals (Machiya et al., 2008).
Synthesis and Structural Analysis
The compound has also been the subject of studies involving its synthesis and structural analysis. For instance, Kai and Chiku (1994) described the synthesis of a novel cephalosporin antibiotic, labelling it with carbon-14 for research purposes. This work is significant for understanding the chemical properties and potential applications of the compound in medicinal chemistry (Kai & Chiku, 1994).
Novel Cephalosporin Derivatives
Blau et al. (2008) reported on the synthesis of a new cephalosporin derivative, highlighting its potential as a carrier for a range of drugs. This illustrates the versatility of the compound in drug development, especially for targeted drug delivery (Blau et al., 2008).
Pseudopolymorphism and Phase Stability
Research by Ashizawa et al. (1989) explored the pseudopolymorphism and phase stability of different solid forms of the compound. Their findings are crucial for understanding how the compound behaves under various conditions, which is essential for its storage, handling, and formulation in pharmaceuticals (Ashizawa et al., 1989).
Eigenschaften
CAS-Nummer |
635292-67-0 |
---|---|
Produktname |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)((fluoromethoxy)imino)acetyl)amino)-3-((E)-((imino-1-piperazinylmethyl)methylhydrazono)methyl)-8-oxo-, (6R,7R)- |
Molekularformel |
C19H24FN11O5S2 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[(E)-[methyl(piperazine-1-carboximidoyl)hydrazinylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H24FN11O5S2/c1-29(19(22)30-4-2-23-3-5-30)24-6-9-7-37-16-11(15(33)31(16)12(9)17(34)35)25-14(32)10(27-36-8-20)13-26-18(21)38-28-13/h6,11,16,22-23H,2-5,7-8H2,1H3,(H,25,32)(H,34,35)(H2,21,26,28)/b22-19?,24-6+,27-10-/t11-,16-/m1/s1 |
InChI-Schlüssel |
VNZAURNTTOSQRE-XQMVPPGESA-N |
Isomerische SMILES |
CN(C(=N)N1CCNCC1)/N=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OCF)/C4=NSC(=N4)N)SC2)C(=O)O |
SMILES |
CN(C(=N)N1CCNCC1)N=CC2=C(N3C(C(C3=O)NC(=O)C(=NOCF)C4=NSC(=N4)N)SC2)C(=O)O |
Kanonische SMILES |
CN(C(=N)N1CCNCC1)N=CC2=C(N3C(C(C3=O)NC(=O)C(=NOCF)C4=NSC(=N4)N)SC2)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CAB 175 CAB-175 CAB175 CB 181963 CB-181963 CB181963 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.